Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate
Overview
Description
Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate is a tertiary amine commonly used in laboratory experiments. It is a versatile compound that has many applications in scientific research and is used in a variety of biochemical and physiological experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and subsequent deprotection reactions., The synthesis can be achieved through the reaction of tert-butyl carbamate and (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxaldehyde, followed by reduction of the imine intermediate and subsequent deprotection of the tert-butyl group.
Starting Materials
Tert-butyl carbamate, (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxaldehyde, Sodium borohydride, Hydrochloric acid, Methanol, Wate
Reaction
Step 1: Protection of the carbamate group by reaction with tert-butyl chloroformate in the presence of triethylamine to yield tert-butyl N-tert-butoxycarbonyl carbamate., Step 2: Reaction of tert-butyl N-tert-butoxycarbonyl carbamate with (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxaldehyde in the presence of sodium borohydride to yield the corresponding imine intermediate., Step 3: Reduction of the imine intermediate with sodium borohydride in methanol to yield the N-alkylated product., Step 4: Deprotection of the tert-butyl group by treatment with hydrochloric acid in methanol and water to yield Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate.
Mechanism Of Action
The mechanism of action of tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate is not fully understood. However, it is believed that the compound acts as a catalyst in biochemical and physiological reactions by forming hydrogen bonds with the substrate molecules. Additionally, it is also believed to form covalent bonds with the substrate molecules, which can lead to the formation of new products.
Biochemical And Physiological Effects
Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, such as proteases, phosphatases, and glycosidases. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities.
Advantages And Limitations For Lab Experiments
The use of tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate in laboratory experiments provides several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a highly stable compound and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in laboratory experiments. It is a highly reactive compound and can produce unwanted side reactions if not used properly. Additionally, it is a toxic compound and should be handled with care.
Future Directions
There are several potential future directions for the use of tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate. One potential direction is the use of the compound in drug development. It could be used as a potential drug target or as a potential drug candidate. Additionally, research could be conducted to explore the potential use of the compound as an antimicrobial agent or an anti-tumor agent. Additionally, research could also be conducted to explore the potential use of the compound in the synthesis of other compounds, such as agrochemicals, pharmaceuticals, and other organic compounds. Finally, research could also be conducted to further explore the biochemical and physiological effects of the compound.
Scientific Research Applications
Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate has many applications in scientific research. It is commonly used in biochemical and physiological experiments as a reagent, a catalyst, and a stabilizer. Additionally, it is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
properties
IUPAC Name |
tert-butyl N-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-7-4-12-5-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWGBEYMMHSBFU-JVHMLUBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1[C@H]2[C@@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577254 | |
Record name | tert-Butyl {[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate | |
CAS RN |
134575-12-5 | |
Record name | tert-Butyl {[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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